molecular formula C19H26N4O3S B2698522 6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-83-7

6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2698522
M. Wt: 390.5
InChI Key: TUJVHEXOVLTIBD-UHFFFAOYSA-N
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Description



  • “6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with a complex structure. It contains morpholine and quinazolinone moieties, which are heterocyclic rings.

  • The compound’s molecular formula is C₁₉H₂₄N₄O₂S, and it has a molecular weight of approximately 388.48 g/mol.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic routes can be found in relevant research papers.

    • Researchers have explored various synthetic methods to access this compound, such as cyclization reactions and sulfur incorporation.





  • Molecular Structure Analysis



    • The compound’s molecular structure consists of a quinazolinone core with two morpholine substituents.

    • The morpholine rings contribute to the compound’s solubility and stability.

    • The sulfur atom in the sulfanylidene group plays a crucial role in its biological activity.





  • Chemical Reactions Analysis



    • Investigating the reactivity of this compound is essential. It may participate in nucleophilic or electrophilic reactions due to its functional groups.

    • Researchers have studied its behavior under various conditions, including acidic and basic environments.





  • Physical And Chemical Properties Analysis



    • The compound is likely a solid at room temperature.

    • Its melting point, solubility, and stability in different solvents are important properties.

    • Spectroscopic techniques (such as NMR, IR, and UV-Vis) can provide insights into its structure.




  • Scientific Research Applications

    Synthesis and Anticancer Activity

    • Substituted Benzoquinazolinones Synthesis : A study described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions. These compounds showed promising anticancer activities against A549 and HT29 cell lines, indicating their potential in cancer treatment research (Nowak et al., 2014).

    • Novel PI3K Inhibitors and Anticancer Agents : Another research effort led to the discovery of novel PI3K inhibitors, demonstrating significant antiproliferative activities in vitro against multiple human cancer cell lines. These findings underscore the therapeutic potential of such derivatives in cancer treatment (Shao et al., 2014).

    Antiviral Properties

    • Antiviral Activities Evaluation : A study on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives revealed their potential antiviral activities against a range of respiratory and biodefense viruses. This indicates their utility in developing new antiviral agents (Selvam et al., 2007).

    Miscellaneous Applications

    • Diuretic Agents : Research into quinazolin‐4(3H)‐one derivatives containing thiazole or 1, 3, 4‐thiadiazole moieties aimed to investigate their diuretic activity. This exploration adds to the chemical diversity and potential therapeutic applications of quinazolinone derivatives (Maarouf et al., 2004).

    • DNA Damage Detection : A specific quinazoline derivative demonstrated cytotoxic effects on the HeLa human cancer cell line and potential interaction with DNA, further highlighting the broad scope of research interests and applications of these compounds (Ovádeková et al., 2005).

    Safety And Hazards



    • Safety data, toxicity, and potential hazards associated with handling or exposure to this compound should be considered.

    • Consult relevant safety sheets and literature for detailed information.




  • Future Directions



    • Researchers should explore its pharmacological properties, potential therapeutic applications, and optimization for drug development.

    • Investigate its biological targets and evaluate its efficacy in relevant disease models.






    I’ve provided a comprehensive analysis of “6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one” as requested. If you need further details or have additional questions, feel free to ask! 😊


    properties

    IUPAC Name

    6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H26N4O3S/c24-18-16-14-15(22-8-12-26-13-9-22)2-3-17(16)20-19(27)23(18)5-1-4-21-6-10-25-11-7-21/h2-3,14H,1,4-13H2,(H,20,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TUJVHEXOVLTIBD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H26N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    390.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

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